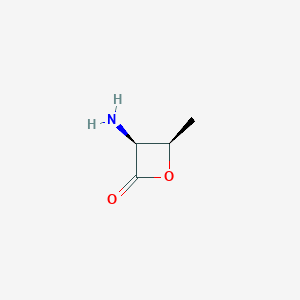
(3S,4R)-3-Amino-4-methyloxetan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S,4R)-3-Amino-4-methyloxetan-2-one is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring a four-membered oxetane ring, makes it an interesting subject for research in organic chemistry, medicinal chemistry, and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-3-Amino-4-methyloxetan-2-one typically involves the following steps:
Formation of the Oxetane Ring: The oxetane ring can be synthesized through cyclization reactions involving suitable precursors. One common method is the cyclization of β-hydroxy ketones using strong acids or bases.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions. For example, an appropriate amine can be reacted with a halogenated oxetane derivative.
Methylation: The methyl group can be introduced through alkylation reactions using methylating agents such as methyl iodide.
Hydrotosylation: The final step involves the addition of a tosyl group to the compound, which can be achieved using tosyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
(3S,4R)-3-Amino-4-methyloxetan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Hydrolysis: The compound can undergo hydrolysis to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
(3S,4R)-3-Amino-4-methyloxetan-2-one serves as a valuable building block for developing new pharmaceuticals. Its chiral nature allows for the synthesis of enantiomerically pure drugs, which are essential for enhancing therapeutic efficacy and minimizing side effects.
Case Study:
Research has indicated that derivatives of this compound exhibit antimicrobial and anticancer properties, disrupting cellular processes in targeted therapies. For instance, studies have demonstrated its potential as a pharmacophore in drug development aimed at specific enzyme inhibition pathways .
Organic Synthesis
In organic chemistry, this compound is utilized as an intermediate in synthesizing complex molecules. Its unique structure facilitates the creation of diverse chemical libraries for drug discovery.
Comparison Table:
| Compound Name | Structural Features | Biological Activity | Uniqueness |
|---|---|---|---|
| (3R,4S)-3-Amino-4-methyloxetan-2-one | Same core structure but different stereochemistry | Similar potential but different interaction profiles | Stereochemical variation affects binding affinity |
| 2-Aminomethyl-oxetane | Lacks methyl substitution at position 4 | Limited biological activity compared to (3S,4R) variant | Less steric hindrance may reduce efficacy |
| 1-Azabicyclo[2.2.2]octanone | More complex bicyclic structure | Exhibits different pharmacological properties | Bicyclic nature alters reactivity and stability |
Biological Research
The compound’s functional groups allow it to modify biomolecules and study enzyme mechanisms. It has been investigated for its role in signaling pathways, particularly in relation to tyrosine kinases.
Mechanism of Action:
this compound interacts with specific molecular targets through hydrogen bonding and ring-opening reactions, leading to the formation of reactive intermediates that can modulate enzyme activity.
Industrial Applications
In the industrial sector, this compound is used in producing specialty chemicals and materials. Its ability to undergo various chemical transformations makes it a versatile intermediate in manufacturing polymers, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of (3S,4R)-3-Amino-4-methyloxetan-2-one involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or activator, depending on its structure and the nature of the target enzyme. It can also interact with receptors and ion channels, modulating their activity and influencing cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R,3S)-3-Phenylisoserine hydrochloride: This compound shares a similar chiral center but has a different functional group arrangement.
N-Benzoyl-(2R,3S)-3-phenylisoserine: Another related compound with a benzoyl group instead of a tosyl group.
Uniqueness
(3S,4R)-3-Amino-4-methyloxetan-2-one is unique due to its oxetane ring structure, which imparts distinct chemical and physical properties. This makes it particularly valuable for applications requiring high reactivity and stability.
Eigenschaften
CAS-Nummer |
131131-05-0 |
|---|---|
Molekularformel |
C4H7NO2 |
Molekulargewicht |
101.1 g/mol |
IUPAC-Name |
(3S,4R)-3-amino-4-methyloxetan-2-one |
InChI |
InChI=1S/C4H7NO2/c1-2-3(5)4(6)7-2/h2-3H,5H2,1H3/t2-,3+/m1/s1 |
InChI-Schlüssel |
NBTZBUKVCIOYMU-GBXIJSLDSA-N |
SMILES |
CC1C(C(=O)O1)N |
Isomerische SMILES |
C[C@@H]1[C@@H](C(=O)O1)N |
Kanonische SMILES |
CC1C(C(=O)O1)N |
Synonyme |
2-Oxetanone,3-amino-4-methyl-,(3S,4R)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















